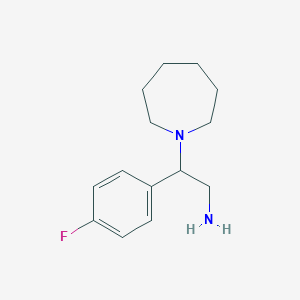

2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

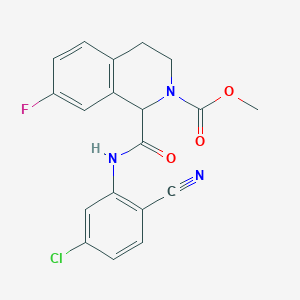

2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine, also known as 4-F-AZE, is an organic compound that has been used in a variety of scientific research applications. It is an analog of the neurotransmitter dopamine, and has been used in the study of dopaminergic systems in the brain. 4-F-AZE has been studied for its ability to modulate the release of dopamine, and has been used in research related to drug addiction, Parkinson’s disease, and other disorders of the dopaminergic system.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Medicinal Chemistry

Efficient Synthesis Approaches : An efficient synthesis method for Aprepitant, an NK(1) receptor antagonist, was developed, showcasing a novel crystallization-induced diastereoselective transformation. This process involves the condensation of N-benzyl ethanolamine with glyoxylic acid, leading to a unique and highly stereoselective one-pot process to yield the desired alpha-(fluorophenyl)morpholine derivative, highlighting innovative synthetic routes for complex molecules (Brands et al., 2003).

Protein Kinase Inhibitors : Novel azepane derivatives were synthesized and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), with one compound showing significant plasma stability and high activity (IC(50) PKB-alpha = 4 nM). This study exemplifies the structural optimization of azepane derivatives for targeted therapeutic applications (Breitenlechner et al., 2004).

Analytical and Structural Chemistry

Hydrogen-Bonding Patterns : Research on enaminones derivatives, including azepane analogues, revealed distinct hydrogen-bonding patterns. These structural insights are crucial for understanding molecular interactions and designing new compounds with desired physical and chemical properties (Balderson et al., 2007).

Antimicrobial and Antifungal Activities : The synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides demonstrated antibacterial and antifungal activities. Such studies are foundational in developing new antimicrobial agents (Pejchal et al., 2015).

Environmental and Material Sciences

Selective Mercury Sensor : A novel sensor based on 2-[3-(2-aminoethylthio)propylthio]ethanamine for selective optical detection of mercury highlights the application of azepane derivatives in environmental monitoring and pollution control (Wanichacheva et al., 2009).

Corrosion Inhibition : Cadmium(II) Schiff base complexes, including azepane derivatives, showed promising results as corrosion inhibitors on mild steel. This research intersects the fields of chemistry and materials engineering, showcasing the potential of azepane derivatives in industrial applications (Das et al., 2017).

Propiedades

IUPAC Name |

2-(azepan-1-yl)-2-(4-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2/c15-13-7-5-12(6-8-13)14(11-16)17-9-3-1-2-4-10-17/h5-8,14H,1-4,9-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUVPSINUTZQTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CN)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2719206.png)

![N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2719207.png)

![3-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2719208.png)

![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2719215.png)

![4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2719219.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2719223.png)